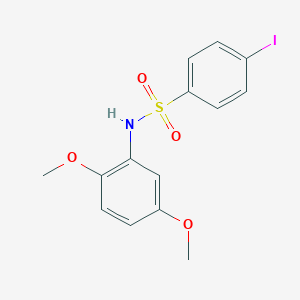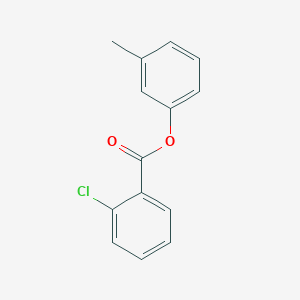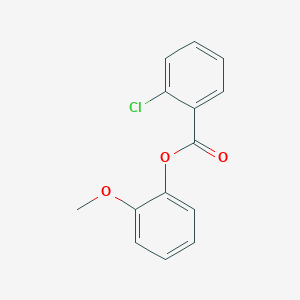![molecular formula C6H3Br2NS2 B285981 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole](/img/structure/B285981.png)
4,5-Dibromo-3-methylthieno[3,2-d]isothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-3-methylthieno[3,2-d]isothiazole is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole is not fully understood. However, it has been suggested that this compound may act as an electron acceptor due to the presence of the thiazole ring. This property makes it a suitable building block for the synthesis of organic semiconductors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole have been studied in vitro and in vivo. It has been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi. Additionally, this compound has been studied for its potential anticancer activity, and it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole in lab experiments is its unique chemical structure, which makes it a suitable building block for the synthesis of organic semiconductors and other organic compounds. Additionally, this compound has been shown to exhibit antibacterial, antifungal, and anticancer activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole. One of the significant directions is the synthesis of new organic semiconductors using this compound as a building block. Additionally, this compound may be further studied for its potential applications in the field of medicinal chemistry. Moreover, the toxicity of this compound may be further investigated to determine its safety for use in various applications. Overall, the unique chemical structure and potential applications of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole make it a promising candidate for further scientific research.
Méthodes De Synthèse
The synthesis of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole has been achieved using various methods. One of the most common methods involves the reaction of 3-methylthiophene-2,5-dione with bromine in the presence of a strong acid catalyst. Another method involves the reaction of 3-methylthiophene-2,5-dione with sulfur and bromine in the presence of a Lewis acid catalyst. These methods have been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
4,5-Dibromo-3-methylthieno[3,2-d]isothiazole has been extensively studied for its potential applications in various scientific research areas. One of the significant applications of this compound is in the field of organic electronics. It has been used as a building block in the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as organic field-effect transistors and organic photovoltaics. Additionally, this compound has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure.
Propriétés
Formule moléculaire |
C6H3Br2NS2 |
|---|---|
Poids moléculaire |
313 g/mol |
Nom IUPAC |
4,5-dibromo-3-methylthieno[3,2-d][1,2]thiazole |
InChI |
InChI=1S/C6H3Br2NS2/c1-2-3-4(7)5(8)10-6(3)11-9-2/h1H3 |
Clé InChI |
WPGRDLJXDUKQEC-UHFFFAOYSA-N |
SMILES |
CC1=NSC2=C1C(=C(S2)Br)Br |
SMILES canonique |
CC1=NSC2=C1C(=C(S2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)




![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)


![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)